

Application Notes & Protocols: The Utility of Sodium Copper Chlorophyllin in Cosmetic Science

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

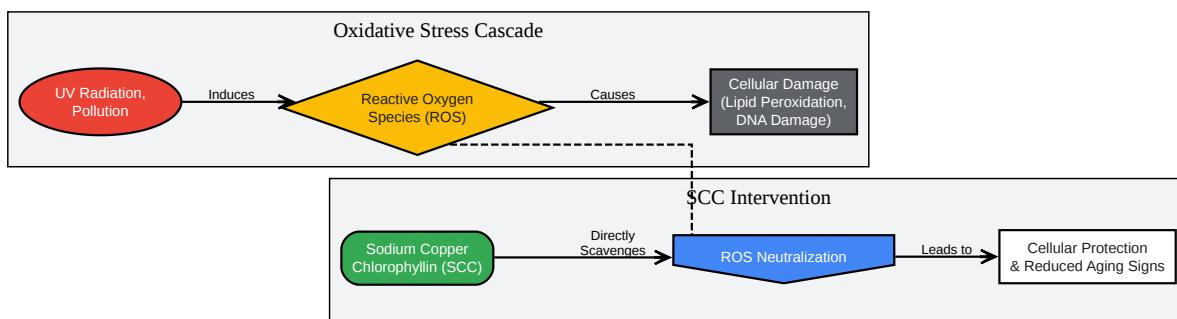
Compound Name: *Chlorophyllin (sodium copper salt)*

Cat. No.: *B12428789*

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

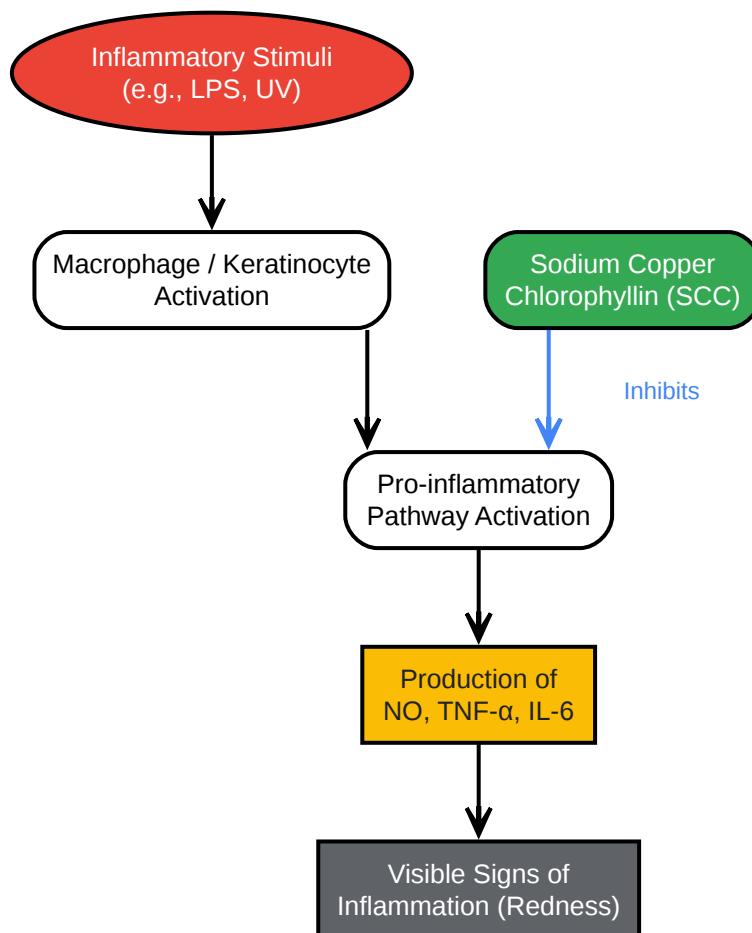

Sodium Copper Chlorophyllin (SCC), a semi-synthetic, water-soluble derivative of natural chlorophyll, is garnering significant attention within the cosmetic and dermatological research communities. Its unique biochemical properties, including potent antioxidant, anti-inflammatory, and regenerative capabilities, position it as a compelling active ingredient for a new generation of skincare formulations.^{[1][2]} This guide provides an in-depth analysis of SCC's mechanisms of action and offers detailed, validated protocols for researchers, scientists, and drug development professionals to substantiate its efficacy in cosmetic applications. The subsequent sections are designed to empower your research by explaining the causality behind experimental choices and providing self-validating systems for robust claim substantiation.

Section 1: Mechanisms of Action in Cutaneous Biology

Understanding the foundational mechanisms of Sodium Copper Chlorophyllin is critical to designing effective cosmetic formulations and robust efficacy tests. SCC's primary benefits in skincare—antioxidant, anti-inflammatory, and regenerative effects—stem from its interaction with key biological pathways in skin cells.

Potent Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals (Reactive Oxygen Species or ROS) and the skin's antioxidant defenses, is a primary driver of premature aging (photoaging), inflammation, and cellular damage. SCC functions as a powerful antioxidant by directly scavenging these harmful free radicals. Its molecular structure allows it to neutralize various ROS, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage.



[Click to download full resolution via product page](#)

Diagram 1: Antioxidant Mechanism of SCC.

Modulation of Inflammatory Pathways

Skin inflammation is a complex response to stressors like irritants, allergens, and UV radiation. Chronic inflammation contributes to skin aging, redness, and conditions like acne and rosacea. [1] SCC exerts anti-inflammatory effects primarily by inhibiting the activation of key pro-inflammatory signaling pathways. By doing so, it can reduce the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF- α , IL-6), leading to a visible reduction in redness and irritation.[3]

[Click to download full resolution via product page](#)

Diagram 2: Anti-Inflammatory Action of SCC.

Promotion of Tissue Repair and Regeneration

SCC has been noted for its wound healing properties, which are highly relevant for cosmetic applications aimed at improving skin texture and repairing damaged skin.^{[2][4][5][6]} This is achieved by stimulating the migration and proliferation of key skin cells, such as dermal fibroblasts. Fibroblasts are responsible for producing extracellular matrix components, most notably collagen, which provides structural integrity and elasticity to the skin. By promoting fibroblast activity, SCC can aid in the repair of the skin barrier and improve the appearance of fine lines and wrinkles.

Section 2: Application-Specific Protocols for Efficacy Testing

The following protocols are designed to provide a standardized framework for evaluating the key cosmetic benefits of Sodium Copper Chlorophyllin. Each protocol includes the scientific principle, a detailed methodology, and data interpretation guidelines.

Protocol: Assessing Antioxidant Capacity

To fully characterize the antioxidant potential of SCC, it is recommended to use both a chemical (acellular) assay and a cell-based assay.

- Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical.^{[7][8]} This neutralization is observed as a color change from deep violet to pale yellow, which is quantified spectrophotometrically.
- Methodology:
 - Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
 - Prepare a stock solution of SCC in deionized water (e.g., 1 mg/mL). Create a dilution series (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
 - Prepare a positive control (e.g., Ascorbic Acid or Trolox) using the same concentration range.
 - Assay Procedure:
 - In a 96-well microplate, add 100 µL of the DPPH solution to each well.
 - Add 100 µL of the SCC dilutions, positive control, or blank (deionized water) to the respective wells.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measurement:
 - Measure the absorbance at 517 nm using a microplate reader.

- Data Analysis:
 - Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
 - Plot the % scavenging against the concentration of SCC and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.
- Principle: This assay measures the ability of SCC to reduce intracellular ROS levels in skin cells under oxidative stress.^[9] The cell-permeable probe DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is used. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.^{[10][11]} The reduction in fluorescence intensity in SCC-treated cells corresponds to its antioxidant activity.^[12]
- Methodology:
 - Cell Culture:
 - Seed HaCaT keratinocytes in a black, clear-bottom 96-well plate at a density that allows them to reach ~90% confluence in 24 hours.
 - Treatment:
 - Remove the culture medium and treat the cells with various non-toxic concentrations of SCC (determined via a prior cytotoxicity assay like MTT) in serum-free medium for 1-24 hours. Include a vehicle control (medium only).
 - Probe Loading and Stress Induction:
 - Wash the cells gently with phosphate-buffered saline (PBS).
 - Load the cells with 10 μM DCFH-DA in serum-free medium for 30 minutes at 37°C.
 - Wash the cells again with PBS.
 - Induce oxidative stress by adding a ROS-generating agent like hydrogen peroxide (H_2O_2) or by exposure to UVA radiation.

- Measurement:
 - Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Take readings every 5-10 minutes for up to 1 hour.
- Data Analysis:
 - Calculate the percentage of ROS inhibition for each SCC concentration relative to the stressed, untreated control.
 - A statistically significant decrease in fluorescence indicates the efficacy of SCC in protecting skin cells from oxidative stress.

Protocol: Evaluating Anti-Inflammatory Effects

- Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of inflammation in macrophage cells, leading to the production of nitric oxide (NO).^[3] The Griess assay is used to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.^{[13][14][15]} A reduction in nitrite levels indicates the anti-inflammatory activity of the test compound.^[16]
- Methodology:
 - Cell Culture:
 - Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere for 24 hours.
 - Treatment:
 - Pre-treat the cells with various non-toxic concentrations of SCC for 1 hour.
 - Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
 - Incubate for 24 hours.

- Giess Assay:
 - Collect 50 µL of the cell culture supernatant from each well.
 - Add 50 µL of Giess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
 - Incubate for 10-15 minutes at room temperature.
- Measurement:
 - Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve for quantifying nitrite concentration.
- Data Analysis:
 - Compare the nitrite concentrations in SCC-treated wells to the LPS-only control. A dose-dependent decrease in nitrite indicates anti-inflammatory activity.

Protocol: Investigating Wound Healing Potential

- Principle: The scratch assay is a straightforward method to study cell migration in vitro.[17] A "wound" is created in a confluent monolayer of fibroblasts, and the ability of the cells to migrate and close the gap over time is monitored.[18][19][20] An increased rate of closure in the presence of SCC suggests a pro-regenerative effect.
- Methodology:
 - Cell Culture:
 - Seed Human Dermal Fibroblasts (HDFs) in a 12-well plate and grow them until they form a fully confluent monolayer.[21]
 - Creating the Scratch:
 - Using a sterile 200 µL pipette tip, make a straight scratch down the center of each well.
 - Washing and Treatment:

- Gently wash the wells with PBS to remove detached cells.
- Add fresh culture medium containing different concentrations of SCC. Include a vehicle control well.
- Imaging:
 - Capture images of the scratch in the same position for each well at time 0.
 - Incubate the plate and capture subsequent images at regular intervals (e.g., 8, 16, and 24 hours).
- Data Analysis:
 - Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point.
 - Calculate the percentage of wound closure relative to the initial area at time 0.
 - An accelerated rate of closure in the SCC-treated wells compared to the control indicates that SCC promotes fibroblast migration, a key step in wound healing.

Protocol: Substantiating Anti-Aging Claims

- Principle: Collagen is the primary structural protein in the skin, and its decline leads to wrinkles and loss of firmness. Fibroblasts synthesize and secrete pro-collagen, which is the precursor to mature collagen.[\[22\]](#)[\[23\]](#) Measuring the amount of Pro-Collagen Type I C-Peptide (PICP) in the cell culture supernatant via an ELISA (Enzyme-Linked Immunosorbent Assay) is a standard method to quantify new collagen synthesis.[\[24\]](#)
- Methodology:
 - Cell Culture and Treatment:
 - Culture HDFs to ~80% confluence in a 24-well plate.
 - Treat the cells with various concentrations of SCC in a medium containing ascorbate (a necessary cofactor for collagen synthesis) for 48-72 hours.

- Sample Collection:
 - Collect the cell culture supernatant.
- ELISA Procedure:
 - Use a commercially available PICP ELISA kit. Follow the manufacturer's instructions precisely. This typically involves adding the supernatant to antibody-coated wells, followed by detection antibodies and a substrate that generates a colorimetric signal.
- Measurement:
 - Measure the absorbance using a microplate reader at the wavelength specified by the kit.
- Data Analysis:
 - Quantify the concentration of PICP in each sample using the standard curve generated in the assay.
 - A significant increase in PICP levels in SCC-treated cells compared to the control demonstrates a pro-collagen synthesis effect, supporting anti-aging claims.
- Principle: MMP-1, also known as collagenase, is an enzyme that degrades type I collagen. [25] Its activity is often increased by UV exposure, contributing to photoaging. An effective anti-aging ingredient may inhibit MMP-1 activity. This can be measured using a FRET (Förster Resonance Energy Transfer) or colorimetric assay kit.[26][27]
- Methodology:
 - Reagent Preparation:
 - Use a commercial MMP-1 inhibitor screening kit. Reconstitute the human recombinant MMP-1 enzyme, the fluorogenic or colorimetric substrate, and the control inhibitor as per the kit's protocol.
 - Assay Procedure:

- In a 96-well plate, combine the MMP-1 enzyme with various concentrations of SCC.
- Include a positive control (the inhibitor provided in the kit, e.g., GM6001 or NNGH) and a negative control (enzyme with no inhibitor).[26]
- Incubate for the time specified to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the MMP-1 substrate.
- Measurement:
 - Measure the fluorescence (e.g., Ex/Em = 490/520 nm) or absorbance (e.g., 412 nm) over time.
- Data Analysis:
 - Calculate the rate of the enzymatic reaction for each concentration.
 - Determine the percentage of MMP-1 inhibition caused by SCC relative to the uninhibited control. A dose-dependent decrease in enzyme activity indicates that SCC helps protect existing collagen from degradation.

Section 3: Formulation and Stability Considerations

Formulation Guidelines

- Concentration: Typical use levels in topical formulations range from 0.1% to 2%. [28] Lower concentrations (0.1-0.5%) are often sufficient for antioxidant claims and color, while higher concentrations (1-2%) are used for more potent anti-inflammatory and regenerative effects. [28]
- Solubility & pH: SCC is readily soluble in water. [29] For optimal stability and color retention, formulations should be buffered to a pH range of 6.0-7.5. [28] Acidic conditions (pH < 5.0) can lead to degradation. [28]
- Compatibility: SCC is generally compatible with common cosmetic ingredients like hyaluronic acid and niacinamide. However, strong chelating agents should be avoided. [28][30]

- Light Sensitivity: As a chlorophyll-derived molecule, SCC can be sensitive to light. Formulations should be packaged in opaque or UV-protective containers to maintain stability. [\[30\]](#)

Protocol: Accelerated Stability Testing

- Principle: Accelerated stability testing subjects the final formulation to stress conditions (e.g., elevated temperature) to predict its long-term shelf life and ensure the product remains safe, functional, and aesthetically pleasing.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)
- Methodology:
 - Sample Preparation: Prepare multiple samples of the final cosmetic formulation containing SCC in its final intended packaging.
 - Storage Conditions: Store samples under a variety of conditions as outlined in the table below. Include a control sample stored at room temperature (25°C/60% RH).[\[33\]](#)[\[35\]](#)
 - Evaluation Intervals: Test the samples at initial (Time 0) and subsequent time points (e.g., 1, 2, and 3 months for accelerated testing).
- Data Presentation:

Parameter	Test Method	Specification (Example)	Storage Conditions
Physical		40°C ± 2°C / 75% RH ± 5% RH	
Appearance	Visual	Homogeneous green gel	25°C ± 2°C / 60% RH ± 5% RH
Color	Visual / Colorimetry	Consistent green, no fading	5°C ± 3°C
Odor	Olfactory	Characteristic, no off-odors	Freeze-Thaw Cycles (-10°C to 25°C)
pH	pH meter	6.5 - 7.5	Photostability Chamber (UV/Vis light)
Viscosity	Viscometer	10,000 - 15,000 cP	
Chemical			
SCC Content	HPLC	90% - 110% of initial	
Microbiological			
Microbial Count	Plate Count	<100 CFU/g	
Packaging			
Compatibility	Visual	No leakage, discoloration, or paneling	

Section 4: Safety & Regulatory Profile

Sodium Copper Chlorophyllin is listed by the U.S. FDA as a color additive exempt from certification and is permitted for use in drugs and cosmetics when specifications are met.[\[36\]](#) Clinical studies on topical formulations containing SCC have demonstrated that it is well-tolerated, with significant improvements in photodamaged skin, acne, and facial redness.[\[1\]](#)[\[4\]](#)

[5][6] Concentrations up to 0.1% have been used in clinical trials with no adverse effects reported.

Conclusion

Sodium Copper Chlorophyllin is a versatile and potent active ingredient with a strong scientific basis for its use in cosmetic science. Its multifaceted mechanisms of action—targeting oxidative stress, inflammation, and tissue regeneration—make it suitable for a wide range of applications, from anti-aging and soothing to post-procedure care. The protocols detailed in this guide provide a robust framework for researchers to quantify these benefits, enabling the development of innovative, effective, and scientifically validated skincare products.

References

- Stability Testing of Cosmetics. (n.d.). Google Cloud.
- How to Formulate with Sodium Copper Chlorophyllin: Solubility, pH, and Stability Tips. (2025, December 29). Cosmetic and Personal Care Formulations.
- Sigler, M. L., & Stephens, T. J. (2015). Assessment of the safety and efficacy of topical copper chlorophyllin in women with photodamaged facial skin. *Journal of Drugs in Dermatology*, 14(4), 401-404.
- Stability Testing of Cosmetics. (n.d.). MakingCosmetics.
- Guide to OTC & Cosmetic Stability Testing. (n.d.). Certified Laboratories.
- Guidelines for anti-inflammatory assays in RAW264.7 cells. (2022). Food Safety and Health.
- Sigler, M. L., & Stephens, T. (2015). Assessment of the safety and efficacy of topical copper chlorophyllin in women with photodamaged facial skin. Semantic Scholar.
- CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF- α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO. (n.d.). PMC - NIH.
- Cosmetic Shelf Life: Stability Testing Insights. (2024, November 8). Parameter Generation & Control.
- Sodium Copper Chlorophyllin (SCC): A Complete Buyer's Guide. (n.d.). K2 Ventures International.
- Stability Testing for Cosmetic Products. (n.d.). Intertek.
- Scratch Assay protocol. (n.d.). University of Virginia.
- Vasily, D. B. (2015). Topical Treatment With Liposomal Sodium Copper Chlorophyllin Complex in Subjects With Facial Redness and Erythematotelangiectatic Rosacea: Case Studies. *Journal of Drugs in Dermatology*, 14(10), 1157-1159.

- Assessment of the Safety and Efficacy of Topical Copper Chlorophyllin in Women With Photodamaged Facial Skin. (2025, August 10). ResearchGate.
- In vitro scratch assay to demonstrate the effects of arsenic on skin cell migration. (n.d.). PMC - NIH.
- Stephens, T. J., et al. (2015). Pilot Study of Topical Copper Chlorophyllin Complex in Subjects With Facial Acne and Large Pores. *Journal of Drugs in Dermatology*, 14(6), 589-592.
- Human Derma Fibroblast Scratch Assay. (n.d.). ULTRA-DD.
- A Bench-Top In Vitro Wound Assay to Demonstrate the Effects of Platelet-Rich Plasma and Depleted Uranium on Dermal Fibroblast Migration. (n.d.). Northern Arizona University.
- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
- Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. (n.d.). PMC - PubMed Central.
- In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS. (n.d.). Benchchem.
- MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- In vitro scratch assay. Note: Human dermal fibroblast cells were... (n.d.). ResearchGate.
- MMP1 Inhibitor Screening Assay Kit (Colorimetric) (ab139443). (n.d.). Abcam.
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of *Ulmus pumila* L. (n.d.). PMC - PubMed Central.
- 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF- κ B Pathways in RAW 264.7 Cells. (n.d.). MDPI.
- Inhibition of Lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (*musa sapientum*) blossom extracts. (n.d.). ThaiScience.
- MMP1 Inhibitor Screening Assay Kit (Colorimetric). (n.d.). Creative BioMart.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021, June 11). PMC - NIH.
- Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from *Dendrobium pachyglossum*, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes. (n.d.). PMC - NIH.
- EnzyFluo™ MMP-1 Inhibitor Assay Kit. (n.d.). BioAssay Systems.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
- Chlorophyllin sodium copper salt. (n.d.). CD Formulation.
- In vitro bioactivity tests. In vitro antioxidant DCFH-DA assay onto... (n.d.). ResearchGate.
- Identification of peptide inhibitors of matrix metalloproteinase 1 using an in-house assay system for the enzyme. (n.d.). ResearchGate.

- Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. (n.d.). PMC - NIH.
- A test for antioxidant activity in cosmetic formulations. (2025, August 6). ResearchGate.
- Antioxidant Activities and Mechanisms of Tomentosin in Human Keratinocytes. (n.d.). PMC - NIH.
- Freiberger, H., et al. (1980). Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis. *Journal of Investigative Dermatology*, 75(5), 425-430.
- Sodium copper chlorophyllin. (n.d.). Chem-Impex.
- 21 CFR 73.125 -- Sodium copper chlorophyllin. (n.d.). eCFR.
- Antioxidant activity by DPPH assay: in vitro protocol. (2021). ResearchGate.
- Production of recombinant human procollagen type I C-terminal propeptide and establishment of a sandwich ELISA for quantification. (2017, November 21). PMC - NIH.
- Assessment of Anti-TNF- α Activities in Keratinocytes Expressing Inducible TNF- α : A Novel Tool for Anti-TNF- α Drug Screening. (2016, July 14). PMC - NIH.
- Enhanced Type I Collagen Synthesis in Fibroblasts by Dermal Stem/Progenitor Cell-Derived Exosomes. (n.d.). J-Stage.
- Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. (n.d.). Utrecht University.
- Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis. (n.d.). Semantic Scholar.
- Serum Levels of Tumor Necrosis Factor - alpha in Patients With Psoriasis. (n.d.). PMC - NIH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Topical Treatment With Liposomal Sodium Copper Chlorophyllin Complex in Subjects With Facial Redness and Erythematotelangiectatic Rosacea: Case Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of the safety and efficacy of topical copper chlorophyllin in women with photodamaged facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the safety and efficacy of topical copper chlorophyllin in women with photodamaged facial skin. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kamyabiomedical.com [kamyabiomedical.com]
- 11. Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. thaiscience.info [thaiscience.info]
- 16. researchgate.net [researchgate.net]
- 17. In vitro scratch assay to demonstrate the effects of arsenic on skin cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.virginia.edu [med.virginia.edu]
- 19. ultra-dd.org [ultra-dd.org]
- 20. researchgate.net [researchgate.net]
- 21. in.nau.edu [in.nau.edu]
- 22. Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Procollagen I synthesis in human skin fibroblasts: effect on culture conditions on biosynthesis. | Semantic Scholar [semanticscholar.org]
- 24. Production of recombinant human procollagen type I C-terminal propeptide and establishment of a sandwich ELISA for quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]

- 26. MMP1 Inhibitor Screening Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 27. bioassaysys.com [bioassaysys.com]
- 28. How to Formulate with Sodium Copper Chlorophyllin: Solubility, pH, and Stability Tips - Bolin [bolinbiotech.com]
- 29. Chlorophyllin sodium copper salt - CD Formulation [formulationbio.com]
- 30. Sodium Copper Chlorophyllin (SCC): A Complete Buyer's Guide [k2venturesinternational.com]
- 31. certifiedcosmetics.com [certifiedcosmetics.com]
- 32. makingcosmetics.com [makingcosmetics.com]
- 33. humiditycontrol.com [humiditycontrol.com]
- 34. Stability Testing for Cosmetic Products [intertek.com]
- 35. certified-laboratories.com [certified-laboratories.com]
- 36. eCFR :: 21 CFR 73.125 -- Sodium copper chlorophyllin. [ecfr.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: The Utility of Sodium Copper Chlorophyllin in Cosmetic Science]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12428789#use-of-sodium-copper-chlorophyllin-in-cosmetic-science-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com